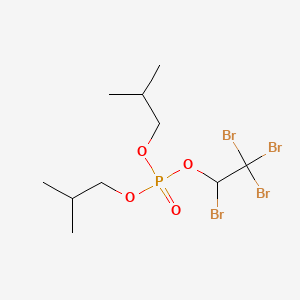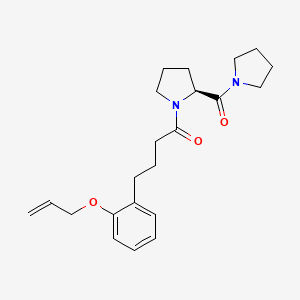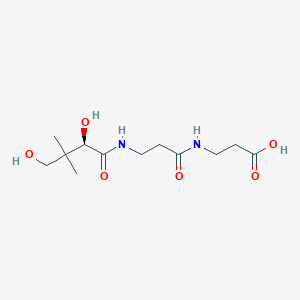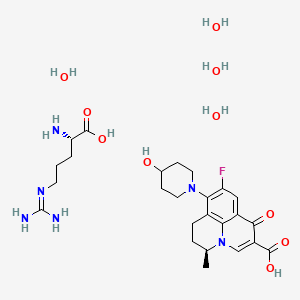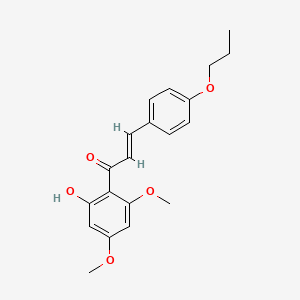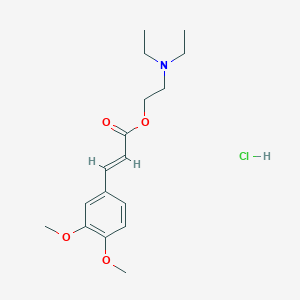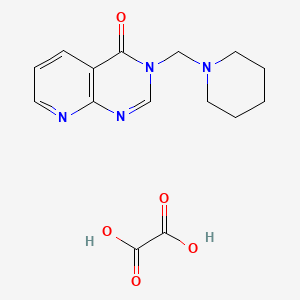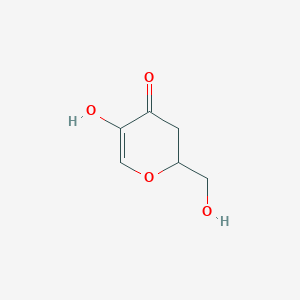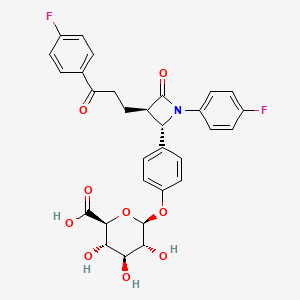
Ezetimibe ketone glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QXG49H7QMG, also known as Ezetimibe Ketone Glucuronide, is a metabolite of Ezetimibe. Ezetimibe is a lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol and related phytosterols. The molecular formula of QXG49H7QMG is C30H27F2NO9, and it has a molecular weight of 583.5335 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of QXG49H7QMG involves the glucuronidation of Ezetimibe. This process typically requires the use of glucuronic acid derivatives and specific enzymes or catalysts to facilitate the conjugation reaction. The reaction conditions often include controlled pH, temperature, and the presence of cofactors to ensure the efficiency of the glucuronidation process .
Industrial Production Methods: In an industrial setting, the production of QXG49H7QMG may involve large-scale bioreactors where Ezetimibe is subjected to enzymatic glucuronidation. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: QXG49H7QMG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert QXG49H7QMG into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
QXG49H7QMG has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving glucuronidation and metabolic pathways.
Biology: The compound is studied for its role in cholesterol metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications in managing hypercholesterolemia and related conditions.
Industry: QXG49H7QMG is used in the development of lipid-lowering drugs and in the study of drug metabolism
Mechanism of Action
QXG49H7QMG exerts its effects by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is involved in the absorption of cholesterol in the gastrointestinal tract. By binding to NPC1L1, the compound prevents the uptake of cholesterol, leading to reduced cholesterol levels in the blood. This mechanism is distinct from other lipid-lowering agents, making it a valuable tool in managing cholesterol levels .
Comparison with Similar Compounds
Ezetimibe: The parent compound of QXG49H7QMG, used to lower cholesterol levels.
Ezetimibe Glucuronide: Another metabolite of Ezetimibe, similar in structure but with different pharmacokinetic properties.
Uniqueness: QXG49H7QMG is unique due to its specific glucuronidation, which affects its solubility, bioavailability, and metabolic stability. This makes it a distinct entity in the study of cholesterol metabolism and drug development .
Properties
CAS No. |
861404-71-9 |
|---|---|
Molecular Formula |
C30H27F2NO9 |
Molecular Weight |
583.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H27F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21,23-27,30,35-37H,13-14H2,(H,39,40)/t21-,23-,24+,25+,26-,27+,30-/m1/s1 |
InChI Key |
YLCUCLKTGSVDDA-QUIDQPAHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



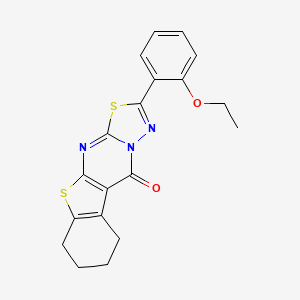

![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)

